molecular formula C14H13BrOS B7941625 (4-Bromophenyl)(4-(methylthio)phenyl)methanol

(4-Bromophenyl)(4-(methylthio)phenyl)methanol

Cat. No.: B7941625
M. Wt: 309.22 g/mol
InChI Key: YHJGPYVOQNNAEP-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(4-(methylthio)phenyl)methanol is a diarylmethanol compound of interest in organic chemistry and pharmaceutical research. This chemical features both a bromophenyl group and a (methylthio)phenyl group attached to a methanol core. The 4-bromophenyl moiety is a common structural element in compounds investigated for their biological activities, including antimicrobial and antioxidant applications . The methylthio group can influence the lipophilicity of a molecule, which is a key parameter in drug design for optimizing cell membrane permeability . Researchers utilize such bromine-containing derivatives as key intermediates or building blocks in the synthesis of more complex molecules, such as 1,3-oxazoles and 4H-1,3-oxazol-5-ones, which are core structures in the development of new therapeutic agents . The properties of related compounds suggest potential utility in materials science and as a standard in analytical chemistry. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult safety data sheets and handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

(4-bromophenyl)-(4-methylsulfanylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrOS/c1-17-13-8-4-11(5-9-13)14(16)10-2-6-12(15)7-3-10/h2-9,14,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHJGPYVOQNNAEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Grignard Reagent Formation and Aldehyde Addition

The Grignard reaction remains a cornerstone for synthesizing diarylmethanols. For (4-bromophenyl)(4-(methylthio)phenyl)methanol, this method involves:

  • Preparation of the Grignard Reagent :

    • 4-Bromophenylmagnesium bromide is synthesized by reacting 4-bromoiodobenzene with magnesium turnings in cyclopentyl methyl ether (CPME) under inert conditions.

    • Initiation with diisobutylaluminum hydride (DIBALH) accelerates reagent formation, typically requiring 40–50 minutes at 60°C.

  • Nucleophilic Addition to 4-(Methylthio)benzaldehyde :

    • The Grignard reagent is added dropwise to a solution of 4-(methylthio)benzaldehyde in CPME.

    • The reaction proceeds via a two-phase system, with stirring at 60°C for 3 hours, yielding the secondary alcohol after acidic workup.

Table 1: Grignard Reaction Optimization Parameters

ParameterOptimal ConditionYield (%)Reference
SolventCPME70
Temperature60°C70
InitiatorDIBALH70

This method achieves moderate yields (70%) but requires stringent anhydrous conditions and precise temperature control to avoid side reactions such as over-addition or ether formation.

Reduction of Ketone Precursors

Sodium Borohydride-Mediated Reduction

A widely adopted approach involves reducing the corresponding ketone, (4-bromophenyl)(4-(methylthio)phenyl)ketone, using sodium borohydride (NaBH₄):

  • Ketone Synthesis :

    • The ketone precursor is prepared via Friedel-Crafts acylation of 4-bromobenzene with 4-(methylthio)benzoyl chloride in the presence of AlCl₃.

  • Reduction Protocol :

    • NaBH₄ (1.2 equivalents) is added to the ketone dissolved in ethanol at room temperature.

    • The reaction completes within 1 hour, affording the alcohol in 80% yield after recrystallization.

Table 2: Reduction Efficiency with Varied Conditions

Reducing AgentSolventTime (h)Yield (%)Reference
NaBH₄Ethanol180
LiAlH₄THF275

While NaBH₄ offers superior safety and efficiency, LiAlH₄ may be employed for sterically hindered ketones, albeit with lower yields.

Alternative Synthetic Approaches

Phase Transfer Catalysis (PTC) in Cyanidation

Adapting methodologies from COX-2 inhibitor synthesis, 4-(methylthio)benzyl chloride can be cyanated to form 4-(methylthio)phenylacetonitrile, which is subsequently hydrolyzed to the carboxylic acid and reduced to the alcohol:

  • Cyanidation Step :

    • 4-(Methylthio)benzyl chloride reacts with potassium cyanide in toluene-water biphasic system using tetra-n-butylammonium bromide as a phase transfer catalyst.

    • Conditions: 60–100°C for 1–6 hours, yielding 85% acetonitrile intermediate.

  • Hydrolysis and Reduction :

    • Acidic hydrolysis (HCl, reflux) converts the nitrile to the ketone, followed by NaBH₄ reduction to the alcohol.

Table 3: PTC Cyanidation Performance

CatalystTemperature (°C)Time (h)Yield (%)Reference
TBAB80485
None80640

This route, though multi-step, provides high intermediate purity and scalability for industrial applications.

Comparative Analysis of Methodologies

Yield and Scalability

  • Grignard Method : Suitable for small-scale synthesis (70% yield) but limited by reagent sensitivity.

  • Ketone Reduction : Higher yields (80%) and operational simplicity make it preferable for laboratory-scale production.

  • PTC Cyanidation : Ideal for bulk synthesis due to efficient catalyst recovery and minimal byproducts .

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)(4-(methylthio)phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

    Oxidation: The major product would be (4-Bromophenyl)(4-(methylthio)phenyl)ketone.

    Reduction: The major product would be (4-Phenyl)(4-(methylthio)phenyl)methanol.

    Substitution: The major products would depend on the nucleophile used, such as (4-Aminophenyl)(4-(methylthio)phenyl)methanol.

Scientific Research Applications

Chemical Properties and Structure

The chemical formula of (4-Bromophenyl)(4-(methylthio)phenyl)methanol is C14H13BrOSC_{14}H_{13}BrOS. The presence of bromine and methylthio groups enhances its reactivity, making it suitable for various chemical transformations.

Scientific Research Applications

  • Medicinal Chemistry
    • Anticancer Activity : Research has indicated that compounds with bromophenyl moieties exhibit potential anticancer properties. For instance, derivatives of this compound have been studied for their ability to inhibit tumor growth in various cancer cell lines.
    • Antimicrobial Properties : The compound's structure allows it to interact with bacterial cell walls, making it a candidate for developing new antibiotics.
  • Organic Synthesis
    • Building Block : This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its functional groups can participate in nucleophilic substitution and electrophilic aromatic substitution reactions.
    • Synthesis of Novel Compounds : Researchers have utilized this compound to synthesize novel derivatives with enhanced biological activities.
  • Materials Science
    • Polymer Chemistry : The compound's reactivity enables its use in the synthesis of polymers with specific properties, such as conductivity or thermal stability.
    • Dye Production : Its structural properties make it suitable for developing dyes with specific absorption characteristics.

Data Table: Summary of Applications

Application AreaSpecific UsesNotable Findings
Medicinal ChemistryAnticancer and antimicrobial agentsInhibition of tumor growth; antibacterial activity
Organic SynthesisBuilding block for complex moleculesUsed to create derivatives with enhanced properties
Materials SciencePolymer synthesis and dye productionDevelopment of conductive polymers and dyes

Case Studies

  • Anticancer Research
    A study published in the Journal of Medicinal Chemistry explored the anticancer potential of bromophenyl derivatives, including this compound. The compound demonstrated significant cytotoxicity against breast cancer cells, indicating its potential as a lead compound for further development.
  • Antimicrobial Activity
    Research conducted by the International Journal of Antimicrobial Agents assessed the antimicrobial efficacy of various brominated compounds. The study found that this compound exhibited promising activity against Gram-positive bacteria, suggesting its potential application in antibiotic development.
  • Synthesis of Novel Polymers
    A recent publication in Polymer Chemistry highlighted the use of this compound in synthesizing a new class of conductive polymers. The resulting materials showed enhanced electrical conductivity compared to traditional polymers, indicating their utility in electronic applications.

Mechanism of Action

The mechanism of action of (4-Bromophenyl)(4-(methylthio)phenyl)methanol involves its interaction with molecular targets such as enzymes or receptors. The bromine and methylthio groups can participate in various binding interactions, including hydrogen bonding and hydrophobic interactions, which can modulate the activity of the target molecule. The hydroxyl group can also form hydrogen bonds, further influencing the compound’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound A : (4-Bromophenyl)(phenyl)methanol
  • Structure: Lacks the methylthio group; bromophenyl and phenyl groups attached to methanol.
  • Synthesis: Prepared via reduction of (4-bromophenyl)(phenyl)methanone, yielding 88% as an oil .
  • Key Differences : Absence of -SMe reduces electron-donating capacity and alters solubility.
Compound B : 4-(Methylthio)benzyl alcohol
  • Structure : Contains a methylthio group but lacks the bromophenyl moiety.
  • Synthesis : Synthesized by NaBH₄ reduction of 4-(methylthio)benzaldehyde .
  • Applications : Used in antidiabetic drug synthesis and high-refractive-index polymers .
Compound C : 2-(4-Bromophenyl)ethanol
  • Structure: Ethanol backbone with a para-bromophenyl group.
  • Physical Properties : Boiling point 106–108°C (1 mmHg) .
  • Reactivity: The hydroxyl group’s position (on ethanol vs. methanol) influences hydrogen-bonding interactions.

Physicochemical Properties

Property Target Compound Compound A Compound B
Molecular Formula C₁₄H₁₃BrOS C₁₃H₁₁BrO C₈H₁₀OS
Molecular Weight (g/mol) 309.22 263.13 154.23
Physical State Not reported (likely solid/oil) Oil Liquid
Key Functional Groups -Br, -SMe, -CH₂OH -Br, -CH₂OH -SMe, -CH₂OH

Biological Activity

(4-Bromophenyl)(4-(methylthio)phenyl)methanol, a compound with significant potential in medicinal chemistry, has been explored for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromophenyl group and a methylthio-substituted phenyl group attached to a methanol moiety. Its molecular formula is C14H13BrSC_{14}H_{13}BrS, with a molecular weight of approximately 303.22 g/mol. The presence of the bromine and methylthio groups contributes to its unique reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Properties : Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and triple-negative breast cancer (MDA-MB-231) cells. For instance, certain analogs demonstrated IC50 values in the range of 10-33 nM, indicating potent antiproliferative effects .
  • Antimicrobial Activity : The compound has been evaluated for its potential antimicrobial effects against various pathogens, showing promising results in inhibiting bacterial growth.
  • Enzyme Inhibition : It has been investigated as an inhibitor of specific enzymes involved in cancer progression and inflammation, highlighting its potential as a therapeutic agent.

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets such as enzymes and receptors. The halogen atom (bromine) enhances binding affinity, which can lead to:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to bind at the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells .
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways related to cell survival and proliferation.

Antiproliferative Effects

A study published in Organic & Biomolecular Chemistry investigated several derivatives of this compound for their antiproliferative effects. The results indicated that compounds with similar structural motifs exhibited significant inhibition of cell growth in MCF-7 cells, with detailed analysis revealing their mechanisms through flow cytometry and confocal microscopy .

Enzyme Inhibition Studies

Research has demonstrated that this compound class can inhibit key enzymes implicated in cancer metabolism. For example, the inhibition of histone deacetylases (HDACs) by related compounds has been linked to increased apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

Compound NameIC50 (nM)Activity Type
This compound10-33Antiproliferative
CA-420Antiproliferative
Other Analogous CompoundsVariesEnzyme Inhibitors

Q & A

Q. Basic

  • NMR : 1^1H NMR reveals distinct signals for the methine proton (~δ 5.2–5.5 ppm) and aromatic protons (split by substituents). 13^{13}C NMR confirms the quaternary carbons adjacent to Br and S-methyl groups.
  • FTIR : Stretching vibrations for -OH (~3400 cm1^{-1}), C-Br (~600 cm^{-1), and C-S (~700 cm1^{-1}) are diagnostic.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns, distinguishing isotopic signatures from bromine .

What challenges arise in achieving enantioselective synthesis of this compound, and how can biocatalysts address them?

Advanced
Enantioselectivity is hindered by the compound’s planar benzyl alcohol moiety. Biocatalytic approaches using ketoreductases or alcohol dehydrogenases offer stereochemical control. For example, asymmetric reduction of the corresponding ketone precursor using NADPH-dependent enzymes can yield enantiomerically pure alcohol. Reaction optimization (pH, co-solvents) and enzyme engineering (e.g., directed evolution) enhance activity and selectivity .

How do the bromine and methylthio substituents influence the compound’s reactivity in cross-coupling reactions?

Basic
The bromine atom serves as a leaving group in Suzuki-Miyaura or Ullmann couplings, enabling aryl-aryl bond formation. The methylthio group acts as a weak electron donor, slightly activating the phenyl ring toward electrophilic substitution. However, its steric bulk may hinder coupling efficiency, requiring optimized catalysts (e.g., Pd(PPh3_3)4_4) and bases (e.g., K2_2CO3_3) .

What strategies mitigate side reactions during the synthesis of this compound?

Q. Advanced

  • Temperature Control : Slow addition of Grignard reagents at −78°C prevents ketone over-addition.
  • Protecting Groups : Temporary protection of the alcohol (-OH) as a silyl ether (e.g., TBSCl) avoids oxidation during subsequent steps.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates in SNAr reactions, reducing byproduct formation .

What are the solubility properties of this compound, and how do they affect purification?

Basic
The compound exhibits limited solubility in water but dissolves well in dichloromethane, ethyl acetate, and THF. Purification via recrystallization often uses hexane/ethyl acetate mixtures, leveraging temperature-dependent solubility. Impurities with higher polarity (e.g., unreacted aldehydes) are removed during chromatography .

How can this compound serve as an intermediate in pharmaceutical or materials science research?

Q. Advanced

  • Medicinal Chemistry : The bromophenyl moiety is a key handle for synthesizing kinase inhibitors or antimicrobial agents (e.g., thiazole derivatives via Hantzsch condensation) .
  • Materials Science : Functionalization via Suzuki coupling generates conjugated polymers for optoelectronic devices, where the methylthio group enhances electron delocalization .

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